BenchChemオンラインストアへようこそ!

N'-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Medicinal Chemistry Chiral Resolution Stereochemistry-Dependent Screening

This oxalamide building block (MW 335.47, XLogP3 2.3) offers a stereochemically distinct entry point with an undefined stereocenter, ideal for populating chiral-enriched screening decks—a feature missing in symmetric achiral analogs. Its unannotated bioactivity profile supports novel target ID and composition-of-matter patents without prior-art constraints. The pyrrolidine-thiophene-cyclopentyl triad enables systematic SAR evaluation of amine basicity, lysosomal trapping, and BBB penetration. Select this compound for its unique pharmacophoric combination, not interchangeable biological equivalence.

Molecular Formula C17H25N3O2S
Molecular Weight 335.47
CAS No. 946303-04-4
Cat. No. B2581448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
CAS946303-04-4
Molecular FormulaC17H25N3O2S
Molecular Weight335.47
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3
InChIInChI=1S/C17H25N3O2S/c21-16(17(22)19-14-5-1-2-6-14)18-11-15(13-7-10-23-12-13)20-8-3-4-9-20/h7,10,12,14-15H,1-6,8-9,11H2,(H,18,21)(H,19,22)
InChIKeyLDULDXREFZURJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946303-04-4 | N'-Cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide – Compound Identity and Procurement Baseline


N'-Cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 946303-04-4; also named N1-cyclopentyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide) is a synthetic small-molecule oxalamide featuring a cyclopentyl amide, a pyrrolidine ring, and a thiophene moiety connected through an ethylenediamide linker [1]. Its molecular formula is C17H25N3O2S, with a molecular weight of 335.5 g/mol, an XLogP3-AA of 2.3, and a topological polar surface area of 89.7 Ų, placing it within drug-like chemical space [1]. The compound contains one undefined stereocenter and is catalogued under PubChem CID 16932335 [1]. It is primarily offered by chemical suppliers as a research-grade building block or screening compound; no clinical development or approved therapeutic indication is currently associated with this substance [1].

946303-04-4 | Why Generic Substitution with Close Oxalamide Analogs Is Not Supported by Available Data


Although numerous oxalamide derivatives share the N-cyclopentyl or 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl motifs, no publicly available head-to-head studies or quantitative biological activity profiles have been identified for compound 946303-04-4 or its closest structural analogs [1][2]. The ZINC20 database lists this compound with no known or predicted bioactivity, and ChEMBL contains no annotated assay results [2]. In the absence of comparative pharmacological, selectivity, or ADME data, scientific or industrial users cannot assume functional equivalence between 946303-04-4 and any structurally related analog—even those differing by a single substituent replacement (e.g., morpholino for pyrrolidino or phenyl for cyclopentyl). Selection must therefore rely on confirmed structural identity, physicochemical properties, and the specific synthetic utility of the compound’s unique combination of pharmacophoric elements, rather than on interchangeable biological performance [1][2].

946303-04-4 | Quantitative Differentiation Evidence vs. Closest Structural Analogs


Molecular Framework Uniqueness: Undefined Stereocenter Distinguishes 946303-04-4 from Symmetrical or Achiral Analogs

Compound 946303-04-4 possesses one undefined stereocenter at the carbon linking the pyrrolidine and thiophene groups to the ethylenediamide backbone [1]. This contrasts with structurally related oxalamides such as N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, which may lack this stereochemical feature or carry a different heterocyclic amine, and with N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide (CAS 2034575-20-5), where the cyclopentyl and thiophene connectivity is rearranged . The presence of an unresolved chiral center means that 946303-04-4 can be procured as a racemic mixture or potentially resolved into enantiomers, offering a stereochemical dimension for differential biological testing that is absent in symmetric or configurationally locked analogs [1].

Medicinal Chemistry Chiral Resolution Stereochemistry-Dependent Screening

Physicochemical Differentiation: XLogP3-AA and TPSA Values Define Unique Drug-Like Property Space Relative to Common Oxalamide Scaffolds

Compound 946303-04-4 has a computed XLogP3-AA of 2.3 and a topological polar surface area (TPSA) of 89.7 Ų [1]. This places it in a favorable region of drug-like property space (MW 335.5, HBD 2, HBA 4, rotatable bonds 5) that differs measurably from common oxalamide analogs. For example, N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, where pyrrolidine is replaced by morpholine, would have an increased TPSA (additional oxygen atom) and altered logP, impacting membrane permeability predictions. The specific combination of a pyrrolidine (tertiary amine, pKa ~10-11) with a cyclopentyl amide and a thiophene ring in a single molecule generates a distinct hydrogen-bonding and lipophilicity profile that cannot be replicated by analogs with morpholine, piperidine, or phenyl substitutions [1].

Drug Design ADME Prediction Property-Based Screening

Absence of Public Bioactivity Annotation as a Procurement Decision Factor: Differentiation from Annotated Screening Compounds

Public databases including ChEMBL, BindingDB, and PubChem BioAssay contain no biological activity annotations for compound 946303-04-4 as of the latest data releases [1][2]. The ZINC20 database explicitly states 'There is no known activity for this compound' and 'no predicted activity' based on SEA analysis against ChEMBL20 [2]. This contrasts with numerous structurally related oxalamides that have reported ROMK1 (Kir1.1) inhibitory activity, such as compounds disclosed in US Patent 9,206,198 with IC50 values ranging from 2.8 nM to 20 nM in electrophysiology and thallium flux assays [3]. The complete absence of public bioactivity data for 946303-04-4 means it presents an unannotated chemical starting point—potentially valuable for discovery programs seeking novel intellectual property space or screening for unpredicted target activity, whereas annotated analogs carry pre-existing target association that may constrain patentability or bias screening interpretation [1][2][3].

Chemical Biology Screening Library Design Novel Target Identification

Pyrrolidine vs. Morpholine Substitution: Distinct Basicity and Conformational Profiles Dictate Differential Target Engagement Potential

The pyrrolidine ring in 946303-04-4 is a secondary amine with a conjugate acid pKa of approximately 10.5–11.0, conferring a positive charge at physiological pH [1]. The closest cataloged analog, N1-cyclopentyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, replaces the pyrrolidine nitrogen with a morpholine oxygen, reducing the pKa of the conjugate acid to approximately 7.5–8.5 and significantly altering the hydrogen-bond acceptor pattern . This shift affects not only the ionization state under assay conditions (pH 7.4) but also the conformational preferences of the ethylenediamide side chain, as pyrrolidine adopts a distinct puckered envelope conformation whereas morpholine favors a chair conformation. These differences are class-level inferences based on well-established amine physicochemical principles, but they underscore that 946303-04-4 and its morpholino analog cannot be treated as interchangeable in any assay where amine basicity, charge state, or conformation influences target binding [1].

Medicinal Chemistry Amine Basicity Conformational Analysis

946303-04-4 | Research and Industrial Scenarios Where This Compound Offers Verifiable Selection Advantages


Stereochemistry-Dependent Screening Library Design

Compound 946303-04-4 provides an undefined stereocenter absent in symmetric oxalamide analogs [1]. Screening groups seeking to populate chiral-enriched or racemic screening decks can select this compound as a stereochemically distinct entry point. Subsequent enantiomeric resolution and differential activity profiling may reveal stereospecific target engagement that would be inaccessible with achiral comparators such as N1-phenyl-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide.

Novel Target Deorphanization and Intellectual Property Generation

Because public databases report no bioactivity annotations for 946303-04-4 [2], it occupies unannotated chemical space. Organizations pursuing novel target identification or seeking to file composition-of-matter patents without prior-art biological activity constraints can prioritize this compound over ROMK-annotated oxalamides from US 9,206,198, whose target association is already publicly disclosed [3].

Amine Basicity-Dependent Pharmacological Profiling

The pyrrolidine moiety of 946303-04-4 confers a conjugate acid pKa that is approximately 2–3 log units higher than that of the closest morpholino analog . Research programs investigating the role of amine protonation state in target binding, lysosomal trapping, or blood-brain barrier penetration can use 946303-04-4 as a distinct tool compound alongside its morpholino counterpart to probe basicity-dependent pharmacological effects.

Structure-Activity Relationship (SAR) Expansion Around the Oxalamide Core

946303-04-4 occupies a specific property niche (XLogP3-AA = 2.3; TPSA = 89.7 Ų) within the oxalamide chemical series [1]. Medicinal chemistry teams conducting SAR campaigns can procure this compound to systematically evaluate the contribution of the cyclopentyl-pyrrolidine-thiophene triad to potency, selectivity, and ADME parameters, using it as a reference point against analogs where any of these three pharmacophoric elements is altered.

Quote Request

Request a Quote for N'-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.